![molecular formula C17H14Cl3N5S B4848027 N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4848027.png)
N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea
Overview
Description
N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with the synthesis of ergosterol, a component of fungal cell membranes. It is also believed to inhibit the activity of certain enzymes involved in DNA replication, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant damage to normal cells. However, it has been found to cause some adverse effects, such as liver and kidney damage, at high doses.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. However, it has some limitations, such as its limited solubility in water and its potential to cause adverse effects at high doses.
Future Directions
There are several future directions for the study of N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea. One potential direction is the development of more efficient synthesis methods to improve the yield of the compound. Another direction is the investigation of its potential use in combination therapy for cancer treatment. Additionally, further studies are needed to better understand its mechanism of action and potential adverse effects.
Conclusion
In conclusion, this compound is a chemical compound that has shown potential for various applications in scientific research. Its antifungal, antibacterial, and antiviral activities, as well as its potential use in cancer therapy, make it a promising compound for future studies. However, further research is needed to fully understand its mechanism of action and potential adverse effects.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]thiourea has been extensively studied for its potential applications in various fields. It has been found to possess antifungal, antibacterial, and antiviral activities. It has also been investigated for its potential use in cancer therapy.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3N5S/c18-13-4-1-11(2-5-13)8-21-17(26)23-16-22-10-25(24-16)9-12-3-6-14(19)15(20)7-12/h1-7,10H,8-9H2,(H2,21,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXQNXPMZDORDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NC2=NN(C=N2)CC3=CC(=C(C=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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